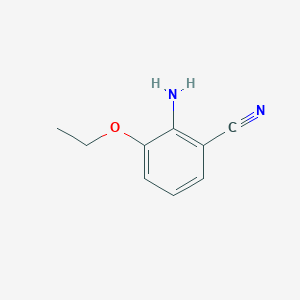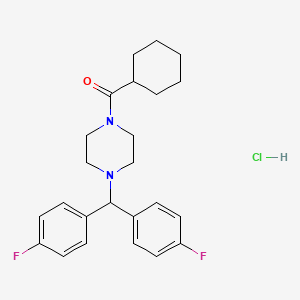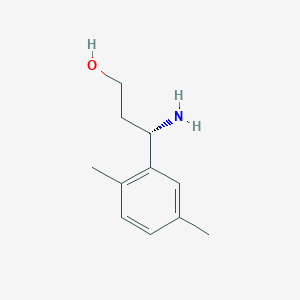![molecular formula C9H14BrNOS B13324218 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13324218.png)
2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol is an organic compound with the molecular formula C9H14BrNOS and a molecular weight of 264.18 g/mol . This compound features a bromothiophene moiety attached to an amino alcohol structure, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol typically involves the reaction of 3-bromothiophene with an appropriate amine and alcohol. One common method includes the use of 3-bromothiophene-2-carbaldehyde, which undergoes reductive amination with 2-amino-2-methylpropan-1-ol under hydrogenation conditions . The reaction is usually catalyzed by palladium on carbon (Pd/C) and carried out in the presence of a hydrogen source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like NH3 (ammonia), RSH (thiols), or ROH (alcohols) in the presence of a base.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Dehalogenated products.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The bromothiophene moiety may interact with biological receptors or enzymes, leading to modulation of their activity. The amino alcohol structure can facilitate binding to active sites and influence the compound’s pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(3-Chlorothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol
- 2-{[(3-Fluorothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol
- 2-{[(3-Iodothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol
Uniqueness
2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets .
Eigenschaften
Molekularformel |
C9H14BrNOS |
|---|---|
Molekulargewicht |
264.18 g/mol |
IUPAC-Name |
2-[(3-bromothiophen-2-yl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H14BrNOS/c1-9(2,6-12)11-5-8-7(10)3-4-13-8/h3-4,11-12H,5-6H2,1-2H3 |
InChI-Schlüssel |
WLUHGQPUGYQJAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)NCC1=C(C=CS1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13324147.png)
![2-({[(1R)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13324152.png)
![11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one](/img/structure/B13324155.png)

![5-(6-Chloropyridin-3-yl)-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B13324162.png)
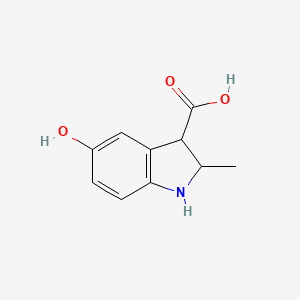
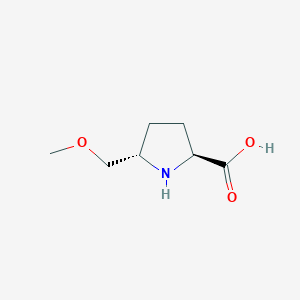
![(2R)-2-(((4aR,6R,7R,8R,8aS)-7-Acetamido-6-(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B13324188.png)
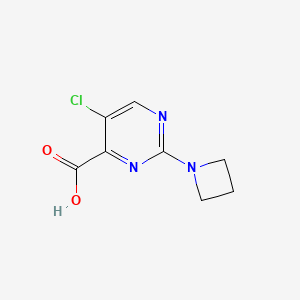
![7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13324194.png)
